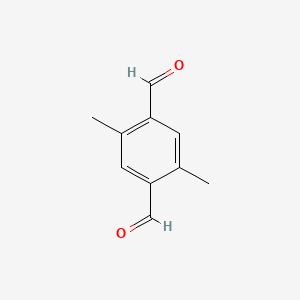
2,5-ジメチルテレフタールアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylterephthalaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of terephthalaldehyde, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
科学的研究の応用
2,5-Dimethylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers, dyes, and other aromatic compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
作用機序
Mode of Action
It’s known that the interaction of a compound with its targets often leads to changes in cellular processes . The specific interactions and resulting changes caused by 2,5-Dimethylterephthalaldehyde require further investigation.
Biochemical Pathways
It’s known that compounds can affect various biochemical pathways, leading to downstream effects . The specific pathways influenced by 2,5-Dimethylterephthalaldehyde and their downstream effects are subjects for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability
生化学分析
Biochemical Properties
For instance, it has been used as a linker in the synthesis of covalent organic frameworks, which are structures that can facilitate proton super flow .
Cellular Effects
Related compounds, such as phthalates, have been shown to impact liver function, potentially leading to liver dysfunction .
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dimethylterephthalaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, 2,5-Dimethylterephthalaldehyde is produced through catalytic processes that involve the oxidation of 2,5-dimethylbenzyl alcohol. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2,5-Dimethylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,5-dimethylterephthalic acid.
Reduction: Reduction of the aldehyde groups can yield 2,5-dimethylbenzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Dimethylterephthalic acid
Reduction: 2,5-Dimethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
類似化合物との比較
Similar Compounds
Terephthalaldehyde: The parent compound without methyl substitutions.
2,5-Dimethylbenzaldehyde: A similar compound with only one aldehyde group.
2,5-Dimethylterephthalic acid: The oxidized form of 2,5-Dimethylterephthalaldehyde.
Uniqueness
2,5-Dimethylterephthalaldehyde is unique due to the presence of two aldehyde groups and two methyl groups on the benzene ring. This structure provides distinct reactivity and stability compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.
特性
IUPAC Name |
2,5-dimethylterephthalaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJDPZNCNFKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7044-92-0 |
Source


|
| Record name | 2,5-dimethylbenzene-1,4-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

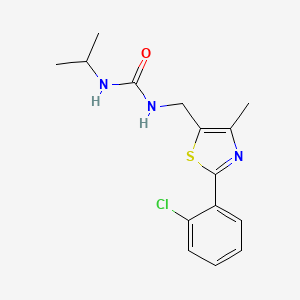
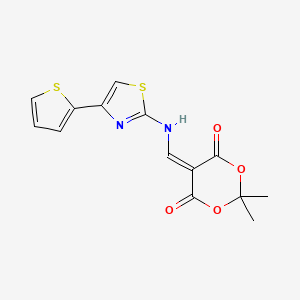
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)
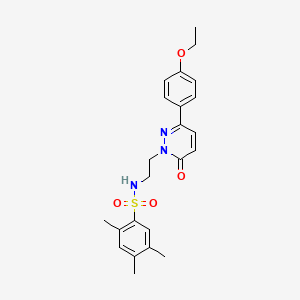
![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
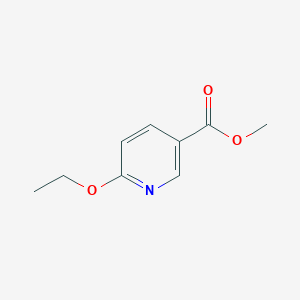
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2495372.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495373.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

